Tetrahydronorethindrone

Vue d'ensemble

Description

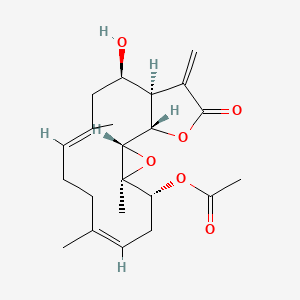

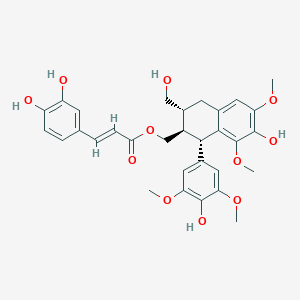

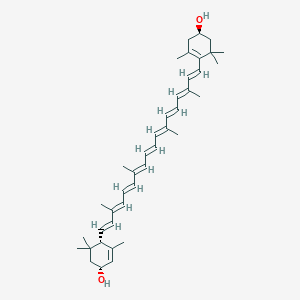

Tetrahydronorethindrone (THN) is a synthetic steroid hormone and is derived from norethindrone, which is a progestin medication used for birth control. THN is a potent progestin that has been used in scientific research for various applications.

Applications De Recherche Scientifique

Cardiovascular and Vascular Remodeling

Tetrandrine, an alkaloid from the Chinese herb Radix of Stephaniae tetrandrae S Moore, shows significant effects on cardiovascular and vascular remodeling. It has been effective in reversing remodeling in hypertensive rats, impacting parameters like blood pressure, ventricular weight, and vascular thickness. Tetrandrine also influences calcium dynamics in myocardium and vessels, improving hemodynamic changes, and inhibiting vascular smooth muscle cell proliferation (Rao, 2002).

Phytotherapeutic Potential

The synergistic contributions of various phytocannabinoids, including tetrahydrocannabivarin, to cannabis pharmacology have been highlighted. The phytocannabinoid-terpenoid interactions show potential therapeutic effects in conditions such as pain, inflammation, depression, and epilepsy (Russo, 2011).

Antihypertensive and Vasodilatory Properties

Tetrandrine and related alkaloids from medicinal herbs have demonstrated antihypertensive action, primarily due to vasodilatory properties. They inhibit vascular contraction induced by various agents, modulate calcium influx, and exhibit effects on tissue structures, such as the heart and blood vessels (Kwan & Achike, 2002).

Blocking Calcium Channels

Tetrandrine is recognized as a blocker of voltage-activated, L-type, and T-type Ca2+ channels in various cell types. Its role in treating cardiovascular diseases, such as hypertension and arrhythmia, is primarily attributed to its blocking of these channels (Wang & Lemos, 1994).

Rheumatoid Arthritis Treatment

In studies related to rheumatoid arthritis, tetrandrine has shown promising results in restoring the balance between Th17 and Treg cells. Its interaction with the aryl hydrocarbon receptor plays a crucial role in its anti-arthritis efficacy (Yuan et al., 2016).

Nonantibiotic Properties

Tetracyclines, including tetrandrine, have been researched for their nonantibiotic properties affecting various biological processes. They have potential therapeutic effects in diseases like rosacea, cancer metastasis, and autoimmune disorders (Sapadin & Fleischmajer, 2006).

Immunosuppression in Peripheral Blood T Cells

Tetrandrine has demonstrated immunosuppressive effects by inhibiting NF-κB DNA-binding activities in human peripheral blood T cells. It effectively suppresses cytokine production and proliferation of these cells (Ho et al., 2004).

Inhibition of Aromatase Activity

5 alpha-Dihydronorethindrone, a metabolite of norethindrone, significantly inhibits human placental and uterine leiomyoma microsomal aromatase without influencing other steroid synthetases, suggesting its potential as an aromatase inhibitor (Yamamoto et al., 1994).

Cardiac Hypertrophy Disruption

Tetrandrine has been found to disrupt reactive oxygen species-dependent ERK1/2 signalling, thereby blocking cardiac hypertrophy. This study highlights its potential in treating cardiovascular diseases such as hypertension and arrhythmia (Shen et al., 2010).

Propriétés

IUPAC Name |

(3R,5R,8R,9R,10S,13S,14S,17R)-17-ethynyl-13-methyl-2,3,4,5,6,7,8,9,10,11,12,14,15,16-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,17-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30O2/c1-3-20(22)11-9-18-17-6-4-13-12-14(21)5-7-15(13)16(17)8-10-19(18,20)2/h1,13-18,21-22H,4-12H2,2H3/t13-,14-,15+,16-,17-,18+,19+,20+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPDZKJQFRFZZCW-VIVHBNLFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C4CCC(CC4CCC3C1CCC2(C#C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@@H]3[C@H]4CC[C@H](C[C@H]4CC[C@H]3[C@@H]1CC[C@]2(C#C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tetrahydronorethindrone | |

CAS RN |

25796-09-2 | |

| Record name | Tetrahydronorethindrone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025796092 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 17.ALPHA.-ETHYNYL-5.BETA.-ESTRANE-3.ALPHA.,17.BETA.-DIOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W5AMZ23GWD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(10R)-3,6-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid](/img/structure/B1256426.png)

![Pyrido[3,2-d]pyrimidine](/img/structure/B1256433.png)

![5-chloro-2-[(4-methylphenyl)methylsulfonyl]-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)-4-pyrimidinecarboxamide](/img/structure/B1256434.png)

![(1R,2R,3R,4E,6E,10S,12E,14E,17R,18R)-10-[(2S)-5,7-dihydroxy-9-methoxy-6,8-dimethyldecan-2-yl]-2,17-dihydroxy-3,5,7-trimethyl-9,19-dioxabicyclo[16.1.0]nonadeca-4,6,12,14-tetraen-8-one](/img/structure/B1256435.png)

![N-(4-ethoxyphenyl)-2-[4-[2-(methylthio)ethyl]-2,5-dioxo-1-imidazolidinyl]acetamide](/img/structure/B1256443.png)